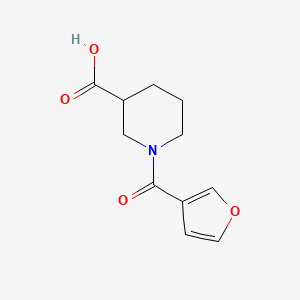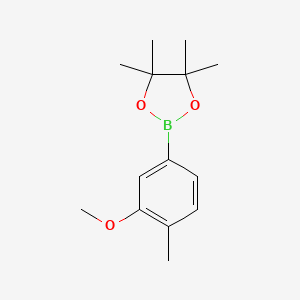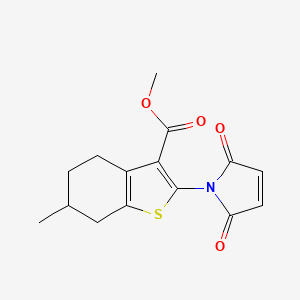![molecular formula C6H11N B2592044 6-Azabicyclo[3.2.0]heptane CAS No. 7130-93-0](/img/structure/B2592044.png)
6-Azabicyclo[3.2.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azabicyclo[3.2.0]heptane is a chemical compound with the CAS Number: 7130-93-0 and a molecular weight of 97.16 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes, which are similar to 6-Azabicyclo[3.2.0]heptane, has been achieved by the reduction of spirocyclic oxetanyl nitriles . Another method involves a [2+2] cycloaddition between maleimides and unsaturated moieties, utilizing a visible-light triplet sensitization mode . A tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence has also been used for the construction of 2-azabicyclo-[3.2.0]heptane systems .Molecular Structure Analysis
The molecular structure of 6-Azabicyclo[3.2.0]heptane consists of a seven-membered ring with one nitrogen atom . The InChI code for this compound is 1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2 .Chemical Reactions Analysis
The core of 3-azabicyclo[3.1.1]heptanes has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring . This transformation was studied for its mechanism, scope, and scalability .Applications De Recherche Scientifique
Synthesis and Derivatives
- The synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives was developed as analogues of γ-aminobutyric acid. A key step in these syntheses was the sensitized, intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline (Petz & Wanner, 2013).
- A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, using common chemicals like benzaldehyde, allylamine, and cinnamic acid, was developed. These compounds are seen as attractive building blocks for drug discovery (Denisenko et al., 2017).
Cascade Reactions and Pharmacophores
- A novel multicomponent cascade reaction led to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. This reaction is highly diastereoselective, predominantly yielding one diastereoisomer. The derived azabicycloheptanes are important pharmacophores (Kriis et al., 2010).
Photochemical and Light-Mediated Syntheses
- The use of visible light in [2+2] photocycloaddition for the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes is an advancement over previous methods that required UV light. This approach demonstrates practical applications in synthesizing biologically active bicyclic quaternary ammonium salts (Jirásek et al., 2017).
Building Blocks in Medicinal Chemistry
- Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are significant in medicinal chemistry research. These compounds are of interest as morpholine isosteres and exhibit similar lipophilicity to morpholine (Walker et al., 2012).
Dopaminergic Ligands
- Synthesized 3-azabicyclo[3.2.0]heptane derivatives demonstrated greater binding affinity at D(2L) and D(3) dopamine receptors. These compounds were synthesized using a multicomponent reaction and resolved through kinetic resolution (Reinart-Okugbeni et al., 2012).
Safety and Hazards
The safety data sheet for 6-Azabicyclo[3.2.0]heptane indicates that it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . It is recommended to avoid dust formation, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
6-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFZPCFEIOINER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7130-93-0 |
Source


|
| Record name | 6-azabicyclo[3.2.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes the 6-azabicyclo[3.2.0]heptane scaffold interesting for iminosugar research?
A1: Iminosugars are carbohydrate mimics known to inhibit carbohydrate-processing enzymes, making them interesting targets for drug discovery. The 6-azabicyclo[3.2.0]heptane scaffold offers a unique structure with potential for conformational restriction. This is particularly intriguing because previous research has identified a link between the conformation of iminosugars and their biological activity, specifically their ability to inhibit enzymes like β-glucocerebrosidase [].
Q2: What are the key synthetic approaches for accessing the 6-azabicyclo[3.2.0]heptane scaffold?
A2: Several synthetic strategies have been explored:
- Mukaiyama Aldolisation and Oxidation: One approach utilizes a Mukaiyama aldol reaction to construct the azabicyclic core, followed by a selective oxidation of the resulting ketone to an enone. This method offers stereodivergent synthesis, allowing access to different stereoisomers of the target compound [].
- Cationic Dieckmann-type Reaction and Desaturation: Another strategy involves a unique cationic Dieckmann-type reaction to construct a bicyclic β-lactam intermediate. Subsequent desaturation using an oxidant like IBX provides access to the desired 6-azabicyclo[3.2.0]heptane scaffold. This method also allows for stereocontrol, enabling the preparation of specific isomers [].
Q3: Has the 6-azabicyclo[3.2.0]heptane scaffold been used to synthesize other biologically relevant molecules?
A3: Yes, research has demonstrated the use of a 6-(2,4-dimethoxybenzyl)-2-((1′,2′-O-isopropylidene)ethyl)-4-methoxy-3-oxa-7-oxo-6-azabicyclo-(3.2.0)heptane derivative as a key intermediate in the synthesis of 2-amino-2,3-dideoxy(branched-chain)sugar analogues []. These sugar analogues hold potential for various biological applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2591964.png)

![(E)-N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2591969.png)
![(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591970.png)


![(1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2591977.png)

![8-fluoro-2-(2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2591979.png)

![(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2591981.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2591983.png)
![N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B2591984.png)